molecular formula C10H12N6O B4966356 N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B4966356
M. Wt: 232.24 g/mol
InChI Key: GODXPLGXHQLECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively used in scientific research to study the role of sGC in various physiological and pathological processes.

Mechanism of Action

ODQ selectively inhibits the activity of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme. N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating various physiological processes such as vasodilation, platelet aggregation, and neurotransmission. ODQ inhibits the production of cyclic guanosine monophosphate (cGMP), which is the downstream effector of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. This leads to a decrease in the physiological effects of NO.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and improve cardiac function in animal models of cardiovascular diseases. ODQ has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ODQ has been shown to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

ODQ is a potent and selective inhibitor of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, which makes it a valuable tool for studying the role of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological processes. However, ODQ has some limitations for lab experiments. It is a relatively expensive compound and requires expertise in organic chemistry for synthesis. Additionally, ODQ has a short half-life and needs to be freshly prepared for each experiment.

Future Directions

There are several future directions for research on ODQ. One area of research is the development of more potent and selective inhibitors of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. Another area of research is the investigation of the role of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various diseases, such as cancer and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of ODQ and related compounds could lead to the discovery of new drugs that target N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine.

Synthesis Methods

ODQ can be synthesized by reacting 3-chloro-4-fluoroaniline with cyclopropyl isocyanate and then reacting the resulting compound with allyl bromide. The intermediate product is then reacted with 1,2,5-oxadiazole-3,4-bis(benzoic acid) to obtain ODQ. The synthesis of ODQ is a multi-step process and requires expertise in organic chemistry.

Scientific Research Applications

ODQ has been extensively used in scientific research to study the role of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological processes. It has been used to investigate the role of N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in cardiovascular diseases, pulmonary hypertension, and neurodegenerative diseases. ODQ has also been used to study the mechanism of action of various drugs that target N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine.

properties

IUPAC Name

5-N-cyclopropyl-6-N-prop-2-enyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-2-5-11-7-8(12-6-3-4-6)14-10-9(13-7)15-17-16-10/h2,6H,1,3-5H2,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODXPLGXHQLECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=NON=C2N=C1NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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